molecular formula C22H20ClN5O2 B2446111 3-benzyl-9-(3-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-71-2

3-benzyl-9-(3-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2446111
CAS RN: 877616-71-2
M. Wt: 421.89
InChI Key: XDDBEOCEWLUVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-9-(3-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Disease Treatment

  • Application : This compound is part of a novel class of drugs targeting neurodegenerative diseases like Parkinson's and Alzheimer's. It interacts with adenosine receptors and inhibits monoamine oxidases (MAO), potentially offering therapeutic benefits for these conditions (Koch et al., 2013).
  • Mechanism : The compound, through its interaction with adenosine receptors (especially A1 and A2A) and inhibition of MAO-B, may provide symptomatic relief and possibly disease-modifying effects in neurodegenerative diseases. It represents a multitarget approach, addressing various aspects of neurodegeneration simultaneously (Załuski et al., 2019).

Anti-Inflammatory Activity

  • Application : Certain derivatives of this compound, like the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, have shown notable anti-inflammatory activity. This suggests potential use in treatments for chronic inflammatory conditions (Kaminski et al., 1989).
  • Mechanism : The anti-inflammatory properties are attributed to the inhibition of cyclooxygenase, a key enzyme in the inflammatory process. The compound's efficacy in models like adjuvant-induced arthritis rat model signifies its potential in treating chronic inflammation.

Adenosine Receptor Antagonism

  • Application : The compound's derivatives have shown significant affinity for adenosine receptors, especially the A1 and A2A subtypes. This makes them suitable candidates for exploring treatments for conditions mediated by these receptors, such as certain cardiovascular and neurological disorders (Brunschweiger et al., 2014).
  • Mechanism : By antagonizing adenosine receptors, these compounds can modulate neurotransmitter release and cardiovascular functions, offering therapeutic potential in related diseases.

Potential Anticancer Activity

  • Application : Some derivatives of this compound have shown anticancer activity, suggesting their utility in developing new cancer therapies (Hayallah, 2017).
  • Mechanism : The mechanism may involve interference with cell signaling pathways that are crucial for cancer cell survival and proliferation.

Water Solubility and Drug Design

  • Application : Enhancements to the compound's structure, like introducing a basic nitrogen atom, have improved water solubility, making it more amenable for drug development (Brunschweiger et al., 2016).
  • Mechanism : Improved water solubility enhances bioavailability and absorption, crucial factors for effective drug design and delivery.

properties

IUPAC Name

3-benzyl-9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-7-3-2-4-8-15)27-12-6-11-26(21(27)24-19)17-10-5-9-16(23)13-17/h2-5,7-10,13H,6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDBEOCEWLUVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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